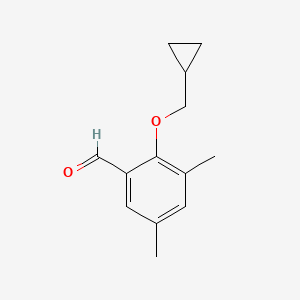

2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

Description

2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropylmethoxy group at the 2-position and methyl groups at the 3- and 5-positions of the aromatic ring. The cyclopropylmethoxy group introduces steric and electronic effects, while the methyl substituents enhance lipophilicity and may influence regioselectivity in further reactions.

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9-5-10(2)13(12(6-9)7-14)15-8-11-3-4-11/h5-7,11H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEJJOYUOHKFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C=O)OCC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 3,5-Dimethylbenzaldehyde

3,5-Dimethylbenzaldehyde is commercially available but can also be synthesized via oxidation of 3,5-dimethylbenzyl alcohol or by formylation of mesitylene derivatives under controlled conditions.

Formation of Cyclopropylmethoxy Substituent

The cyclopropylmethoxy group is introduced by reacting the phenolic hydroxyl group (if starting from a hydroxy-substituted intermediate) with cyclopropylmethyl halides (such as cyclopropylmethyl bromide) under basic conditions, typically using potassium carbonate in ethanol or acetone as solvent under reflux conditions. This alkylation reaction proceeds via an SN2 mechanism, yielding the ether linkage.

Alternative Method: Use of Acyl Chloride Intermediates and Malonate Derivatives

According to a Chinese patent (CN102249921B), a multi-step method involves:

- Conversion of 2,3,5-trimethylbenzoic acid derivatives to acyl chlorides using thionyl chloride and catalytic DMF in methylene dichloride at room temperature overnight.

- Reaction of these acyl chlorides with diester malonate in the presence of triethylamine and anhydrous magnesium chloride in ethyl acetate at low temperatures (10 °C) followed by stirring at room temperature.

- Hydrolysis and reduction steps using sulfuric acid and sodium borohydride to yield the aldehyde product.

- This method achieves overall yields exceeding 75% with high purity confirmed by HNMR.

Purification Techniques

- The crude products are commonly purified by silica gel column chromatography using mixtures of ethyl acetate and hexane or other suitable eluents.

- Washing with dilute hydrochloric acid, saturated sodium bicarbonate, and brine solutions is employed to remove inorganic impurities.

- Drying agents such as anhydrous magnesium sulfate are used before solvent evaporation.

Data Table Summarizing Key Preparation Steps

Research Findings and Analysis

- The multi-step synthetic route involving acyl chloride intermediates and malonate addition is efficient for constructing the aldehyde framework with high yield and purity, suitable for scale-up.

- The etherification step to introduce the cyclopropylmethoxy group is best performed under basic reflux conditions with potassium carbonate, ensuring selective alkylation without side reactions on the aldehyde group.

- NMR spectroscopy confirms the structural integrity and purity of the final product, with characteristic aldehyde proton signals and aromatic substitution patterns.

- Computational studies on related cyclopropyl-substituted aromatic compounds indicate that the cyclopropyl group influences electronic distribution and bond lengths, which may affect reactivity and stability of the final compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzoic acid.

Reduction: Formation of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmaceutical Applications

2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde has potential applications as a building block in drug synthesis. Its unique structural features may allow it to interact with biological macromolecules, influencing pathways related to inflammation or cancer proliferation.

Potential Mechanisms of Action

- Enzyme Interaction : Studies suggest that compounds with similar structures can exhibit binding affinity to various enzymes or receptors, potentially acting as inhibitors or modulators in biochemical pathways.

- Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes, reducing inflammation by blocking prostaglandin production.

Organic Synthesis

Due to its reactive aldehyde group, this compound serves as an important intermediate in organic synthesis:

- It can be used to create more complex heterocyclic compounds.

- It is involved in the synthesis of agrochemicals and other fine chemicals.

Biological Studies

Research into the biological effects of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is ongoing:

- Investigations are focusing on its antimicrobial and anti-inflammatory properties.

- The compound's interactions with cell signaling pathways are being explored to assess its therapeutic potential.

Case Study 1: Interaction Studies

Research has indicated that similar compounds can interact with specific receptors involved in inflammatory responses. Further studies on 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde are needed to elucidate its specific interactions and mechanisms of action.

Case Study 2: Synthesis Optimization

Recent advancements in synthetic methodologies have improved the efficiency of producing this compound. Techniques such as continuous flow reactors have been employed to enhance yield and reduce reaction times.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research to elucidate the compound’s full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde with structurally related aldehydes:

Key Differences and Implications

Substituent Position and Number :

- The target compound has a single cyclopropylmethoxy group at the 2-position and methyl groups at 3,5-positions, balancing steric bulk and electronic effects. In contrast, S5 has a simpler 4-OCH₂C₃H₅ substitution, while 28 and 22 incorporate multiple cyclopropylmethoxy groups, increasing molecular weight and steric hindrance .

- Methyl groups in the target compound may enhance stability against oxidation compared to electron-rich derivatives like S5 .

Synthetic Complexity :

- S5 and 28 are synthesized via straightforward nucleophilic substitutions, while 22 requires palladium-catalyzed coupling and multi-step purification . The target compound’s synthesis would likely involve similar methodologies but with tailored protecting groups to accommodate methyl substituents.

Reactivity: The cyclopropylmethoxy group’s ring strain may increase susceptibility to ring-opening reactions under acidic or oxidative conditions. However, methyl groups in the target compound could mitigate this by sterically shielding the aromatic core.

Spectroscopic Signatures :

- The aldehyde proton in S5 appears at δ 9.95 (¹H NMR), while 22 shows δ 10.35. The target compound’s aldehyde signal is expected near δ 10.0–10.5, with distinct methyl singlets (δ ~2.3–2.5) and cyclopropane protons (δ 0.5–1.2) .

Biological Activity

2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde is an organic compound notable for its unique cyclopropylmethoxy group, which significantly influences its chemical reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific sources.

Chemical Structure and Properties

- IUPAC Name : 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde

- Molecular Formula : C12H14O2

- Molecular Weight : 194.24 g/mol

- CAS Number : 883524-34-3

The compound features a dimethylbenzaldehyde backbone with a cyclopropylmethoxy substituent, which enhances its lipophilicity and alters its interaction with biological targets.

Antimicrobial Properties

Research indicates that 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies reveal that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests a potential mechanism for reducing inflammation in various conditions, such as arthritis or other inflammatory diseases.

Anticancer Activity

2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde has shown promise in cancer research. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound was found to significantly reduce cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM.

The biological effects of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde are believed to stem from its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may act as an inhibitor of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation.

- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as NF-κB and MAPK/ERK, which are crucial in regulating inflammatory responses and cell survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the antimicrobial efficacy of various concentrations of 2-(Cyclopropylmethoxy)-3,5-dimethylbenzaldehyde against common pathogens. The results confirmed its effectiveness, particularly against resistant strains of bacteria.

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects revealed that treatment with the compound resulted in a statistically significant decrease in inflammatory markers in human macrophage cultures exposed to lipopolysaccharides (LPS).

Q & A

Q. What are the optimal synthetic routes for 2-(cyclopropylmethoxy)-3,5-dimethylbenzaldehyde?

The compound can be synthesized via a Wittig reaction , where a triphenylphosphonium bromide intermediate reacts with substituted benzaldehydes under reflux conditions. For example, 3,5-dimethylbenzaldehyde derivatives have been prepared by coupling cyclopropylmethoxy-containing phosphonium salts with aldehydes in toluene . Alternative methods include nucleophilic substitution of halogenated benzaldehydes with cyclopropylmethanol in the presence of a base (e.g., KCO) . Key parameters include reaction time (4–12 hours), temperature (reflux), and solvent choice (ethanol or toluene).

Q. How can the purity and structural integrity of this compound be validated?

Use NMR spectroscopy to confirm the presence of the cyclopropylmethoxy group (δ 0.5–1.5 ppm for cyclopropyl protons) and aldehyde proton (δ 9.8–10.2 ppm). Mass spectrometry (MS) should show a molecular ion peak consistent with the molecular formula CHO (e.g., m/z 204.1). High-resolution MS or elemental analysis can further validate purity .

Q. What safety precautions are required when handling this compound?

While specific hazard data for this compound is limited, structurally similar aldehydes (e.g., 3,5-dimethylbenzaldehyde) require glovebox use , ventilation , and avoidance of skin contact. Waste should be neutralized with a reducing agent (e.g., NaBH) before disposal .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence electronic and steric properties in catalysis?

The cyclopropylmethoxy group introduces steric hindrance and electron-withdrawing effects due to the strained cyclopropane ring. This modulates reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric bulk can suppress undesired side reactions. Computational studies (DFT) can quantify these effects by analyzing bond angles and electron density distribution .

Q. What strategies resolve contradictions in biological activity data for this compound?

Discrepancies in bioactivity (e.g., antiproliferative effects in cancer cells) may arise from solubility differences or metabolic instability . Use prodrug approaches (e.g., acetylation of the aldehyde group) or nanoparticle encapsulation to enhance bioavailability. Validate using HT-29 or MCF-7 cell lines with standardized protocols .

Q. How can this compound serve as a precursor for fluorinated drug candidates?

The aldehyde group undergoes fluorination via Balz-Schiemann reactions (using HF/pyridine) or electrophilic fluorination (Selectfluor®). The methyl groups stabilize intermediates, while the cyclopropylmethoxy group enhances lipophilicity, critical for blood-brain barrier penetration in CNS-targeting drugs .

Q. What analytical methods detect degradation products under oxidative conditions?

HPLC-MS/MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid) identifies oxidation products like 3,5-dimethylbenzoic acid . Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics .

Methodological Challenges and Solutions

Q. Why do yields vary in large-scale syntheses, and how can they be optimized?

Yield drops at scale often result from incomplete mixing or heat dissipation . Use continuous flow reactors to improve mass transfer and microwave-assisted synthesis for uniform heating. For example, flow systems increased yields of similar aldehydes by 15–20% .

Q. How to address conflicting computational vs. experimental data on reaction mechanisms?

Discrepancies may arise from solvent effects or transition state approximations . Combine kinetic isotope effect (KIE) studies with DFT calculations using explicit solvent models (e.g., SMD). For cyclopropane ring-opening reactions, experimental KIE values should align with computed transition states .

Q. What role does this compound play in studying cancer-related volatilomics?

As a metabolite analog, it may correlate with prostate cancer biomarkers (e.g., via GC-MS analysis of urine samples). Compare its volatility and detection limits (LOD < 0.1 ppb) against isomers like 2,5-dimethylbenzaldehyde to refine diagnostic models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.